molecular formula C18H32N2O6 B14030791 3-(Tetrahydro-2H-pyran-4-yl)azetidine hemioxalate

3-(Tetrahydro-2H-pyran-4-yl)azetidine hemioxalate

Cat. No.: B14030791
M. Wt: 372.5 g/mol
InChI Key: LHISBAZPDFIMKH-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)azetidine hemioxalate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an oxane (tetrahydropyran) ring. The hemioxalate part of the compound indicates the presence of an oxalate group, which is a dicarboxylate anion.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)azetidine hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted azetidines.

Scientific Research Applications

3-(Oxan-4-yl)azetidine hemioxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(oxan-4-yl)azetidine hemioxalate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry . The oxane ring adds to its stability and reactivity, enabling it to interact with different biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)azetidine hemioxalate stands out due to its combination of an azetidine ring and an oxane ring, providing unique reactivity and stability. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H32N2O6

Molecular Weight

372.5 g/mol

IUPAC Name

oxalic acid;3-(oxan-4-yl)azetidine

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6)

InChI Key

LHISBAZPDFIMKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CNC2.C1COCCC1C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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